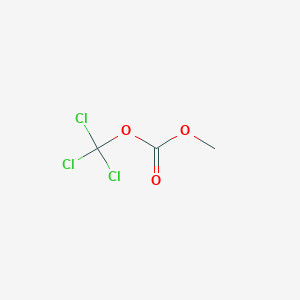

Carbonic acid, methyl trichloromethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

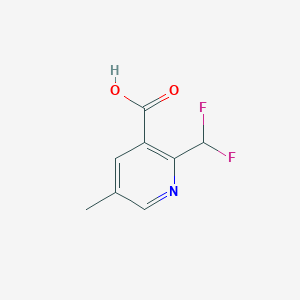

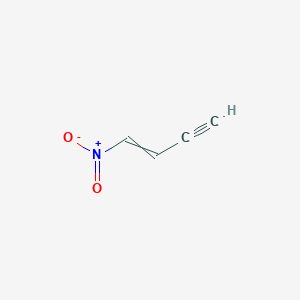

Carbonic acid, methyl trichloromethyl ester: is a chemical compound with the molecular formula C3H3Cl3O3triphosgene . This compound is a crystalline solid at room temperature and is used as a safer alternative to phosgene in various chemical reactions due to its lower volatility and ease of handling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbonic acid, methyl trichloromethyl ester can be synthesized through the reaction of phosgene with methanol. The reaction typically involves the following steps:

Phosgene Generation: Phosgene is generated by the reaction of carbon monoxide and chlorine gas.

Esterification: The generated phosgene is then reacted with methanol to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and methanol in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic gases .

Análisis De Reacciones Químicas

Types of Reactions: Carbonic acid, methyl trichloromethyl ester undergoes various chemical reactions, including:

Hydrolysis: It reacts with water to produce carbon dioxide, hydrochloric acid, and methanol.

Alcoholysis: It reacts with alcohols to form esters and hydrochloric acid.

Aminolysis: It reacts with amines to form carbamates and hydrochloric acid.

Common Reagents and Conditions:

Hydrolysis: Water and a catalytic amount of acid.

Alcoholysis: Alcohols such as ethanol or methanol.

Aminolysis: Amines such as aniline or methylamine.

Major Products Formed:

Hydrolysis: Carbon dioxide, hydrochloric acid, and methanol.

Alcoholysis: Esters and hydrochloric acid.

Aminolysis: Carbamates and hydrochloric acid

Aplicaciones Científicas De Investigación

Chemistry: Carbonic acid, methyl trichloromethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates. It is also used in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used to modify proteins and peptides by introducing carbamate groups. This modification can alter the biological activity and stability of the proteins .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a cross-linking agent in the manufacture of certain types of plastics .

Mecanismo De Acción

The mechanism of action of carbonic acid, methyl trichloromethyl ester involves the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and water. The compound acts as a carbonylating agent, introducing carbonyl groups into various substrates. This reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release hydrochloric acid .

Comparación Con Compuestos Similares

Phosgene (COCl2): A highly toxic gas used in similar reactions but with higher volatility and safety concerns.

Diphosgene (C2Cl4O2): A liquid compound used as a phosgene substitute with similar reactivity but higher boiling point.

Carbonyl Chloride (COCl2): Another phosgene substitute with similar applications but different physical properties.

Uniqueness: Carbonic acid, methyl trichloromethyl ester is unique due to its solid state at room temperature, making it easier and safer to handle compared to gaseous phosgene. Its lower volatility reduces the risk of accidental exposure, making it a preferred reagent in many chemical processes .

Propiedades

Número CAS |

101970-86-9 |

|---|---|

Fórmula molecular |

C3H3Cl3O3 |

Peso molecular |

193.41 g/mol |

Nombre IUPAC |

methyl trichloromethyl carbonate |

InChI |

InChI=1S/C3H3Cl3O3/c1-8-2(7)9-3(4,5)6/h1H3 |

Clave InChI |

KYZWAJMFZBMJEN-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)OC(Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)